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Compound of Interest

Compound Name:
2-amino-N,N-

dimethylPentanamide

Cat. No.: B13432199

Get Quote

Executive Summary
This guide provides a comprehensive structural characterization of 2-amino-N,N-
dimethylpentanamide (C₇H₁₆N₂O), a derivative of the non-proteinogenic amino acid

norvaline. Often encountered as a pharmaceutical intermediate or a specific impurity in peptide

synthesis, accurate identification of this molecule requires a multi-faceted analytical approach.

This document details the step-by-step elucidation workflow, emphasizing the specific

spectroscopic signatures arising from the restricted rotation of the N,N-dimethyl amide bond

and the chirality at the

-carbon.

Physicochemical Profile
Before initiating spectral analysis, the fundamental physicochemical properties must be

established to guide solvent selection and ionization modes.
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Property Data Source

IUPAC Name
2-amino-N,N-

dimethylpentanamide
[PubChem, 2025]

Common Name N,N-Dimethylnorvalinamide [ChemicalBook, 2023]

CAS Registry Number 197803-19-3 [ChemicalBook, 2023]

Molecular Formula C₇H₁₆N₂O [PubChem, 2025]

Molecular Weight 144.21 g/mol [PubChem, 2025]

Monoisotopic Mass 144.1263 Da Calculated

Chiral Center
C-2 (Can exist as R, S, or rac-

mixture)
Structural Analysis

Analytical Architecture: The Elucidation Workflow
To ensure scientific integrity, the characterization follows a linear, self-validating workflow. Each

technique addresses a specific structural question, minimizing ambiguity.
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Figure 1: Analytical workflow for the structural elucidation of 2-amino-N,N-
dimethylpentanamide.

Structural Elucidation: Step-by-Step
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and analyze fragmentation.

Ionization: Electrospray Ionization (ESI) in Positive Mode.

Observed Ion: The protonated molecular ion
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is expected at m/z 145.1335.

Fragmentation Pattern (MS/MS):

m/z 145

100: Loss of dimethylamine (

, 45 Da). This is the base peak and diagnostic of the N,N-dimethyl amide group.

m/z 145

128: Loss of ammonia (

, 17 Da), indicative of the primary amine.

m/z 100

72: Subsequent loss of CO from the acylium ion.

Phase 2: Infrared Spectroscopy (FT-IR)
Objective: Identify key functional groups.

3400–3200 cm⁻¹: Broad doublet or band corresponding to N-H stretching of the primary

amine (

).

1640–1620 cm⁻¹: Strong Amide I band (

stretch). The tertiary amide nature (N,N-disubstituted) typically shifts this slightly lower than
secondary amides.

2960–2850 cm⁻¹: C-H stretching (aliphatic propyl chain and N-methyl groups).

Phase 3: Nuclear Magnetic Resonance (NMR)
Objective: The definitive mapping of the carbon skeleton.

1H NMR Analysis (Proton)
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Solvent: DMSO-d₆ or CDCl₃

A critical feature of N,N-dimethyl amides is the restricted rotation around the C(O)-N bond. At

room temperature, the two N-methyl groups often appear as two distinct singlets because they

are in different magnetic environments (one cis to the carbonyl oxygen, one trans).
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Position Type

Chemical
Shift (

, ppm)

Multiplicity Integration
Assignment
Logic

H-2 CH 3.60 – 3.80
Triplet (t) or

dd
1H

-proton,

deshielded by

and

.

N-Me (A) CH₃ 2.95 – 3.05 Singlet (s) 3H

Methyl group

cis or trans to

Oxygen.

N-Me (B) CH₃ 2.85 – 2.95 Singlet (s) 3H

The other

magnetically

non-

equivalent

methyl.

H-3 CH₂ 1.40 – 1.60 Multiplet (m) 2H -methylene

protons.

H-4 CH₂ 1.30 – 1.45 Multiplet (m) 2H -methylene

protons.

H-5 CH₃ 0.90 – 0.95 Triplet (t) 3H

Terminal

methyl of the

propyl chain.

NH₂ NH₂
1.5 – 2.0

(broad)
Broad Singlet 2H

Exchangeabl

e with

.

Note: In some solvents or at higher temperatures, the two N-Me singlets may coalesce into a

broad singlet.
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13C NMR Analysis (Carbon)
Carbonyl (C-1): ~175 ppm. Characteristic of amides.

-Carbon (C-2): ~52 ppm. Attached to the amine.[1][2][3][4][5][6]

N-Methyls: Two signals around 35–37 ppm (if rotation is slow) or one signal if fast.

Propyl Chain:

C-3: ~38 ppm

C-4: ~19 ppm[5]

C-5: ~14 ppm

Phase 4: 2D NMR Connectivity (Validation)
To prove the structure is not an isomer (e.g., N-ethyl-N-methyl... or a different branching), 2D

correlations are essential.
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Figure 2: Key HMBC and COSY correlations required to validate the structure.

Critical Checkpoint: The HMBC correlation between the N-methyl protons and the Carbonyl

carbon (C-1) definitively places the methyls on the amide nitrogen, ruling out ester or other
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isomeric forms.

Quality Control & Impurity Profiling
In a drug development context, this molecule is often a "Starting Material" or an "Intermediate".

Chiral Purity: Since C-2 is a stereocenter, Chiral HPLC (e.g., using a Chiralpak AD-H or OD-

H column) is required to determine the Enantiomeric Excess (ee).

Salt Forms: The compound is often supplied as a Hydrochloride salt (CAS 2197409-23-5) to

improve stability. Ensure to check for the chloride counter-ion using Silver Nitrate (

) precipitation or Ion Chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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